REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([O:13]CC)=[O:12])=[CH:4][C:3]=1[O:18][CH3:19]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[O:18][CH3:19]
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Name
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ethyl 3-(4-chloro-3-methoxyphenylamino)-2-methyl-3-oxopropanoate
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Quantity
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3.7 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)NC(C(C(=O)OCC)C)=O)OC
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Name
|
|
Quantity
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13 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
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Prepared
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(C(C(=O)O)C)=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |